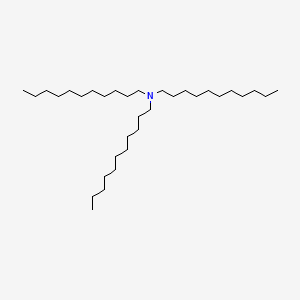

Triundecylamine

説明

Contextualization within Long-Chain Tertiary Amine Chemistry

Triundecylamine belongs to the broad class of long-chain tertiary amines, which are organic compounds containing a nitrogen atom bonded to three long alkyl groups. ontosight.ai These molecules are characterized by their high molecular weight and significant nonpolar character due to the extended hydrocarbon chains. This hydrophobicity results in low solubility in water but good solubility in nonpolar organic solvents. ontosight.ai The nitrogen atom's lone pair of electrons confers basic properties, allowing these amines to react with acids to form salts. ontosight.ai

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C33H69N |

| Molecular Weight | 479.92 g/mol |

| Physical State | Liquid (at 20°C) |

| Color | Colorless to Slightly Pale Yellow |

| Boiling Point | 608.4ºC at 760 mmHg |

| Flash Point | 271.1ºC |

| Density | 0.83g/cm3 |

| CAS Number | 42910-16-7 |

The data in this table is compiled from multiple sources. chemsrc.comspectrumchemical.com

Significance in Supramolecular Chemistry and Materials Science Research

The field of materials science focuses on understanding and engineering materials with specific properties for various applications. wikipedia.orgmtu.edu Supramolecular chemistry, a key area within materials science, involves the study of systems composed of multiple molecules held together by non-covalent interactions. nobelprize.orgrsc.org this compound and other long-chain tertiary amines are of significant interest in these fields due to their ability to act as building blocks for creating organized molecular assemblies.

In supramolecular chemistry , the amphiphilic nature of protonated long-chain amines allows them to self-assemble at interfaces, forming structures like micelles and vesicles. ontosight.ainih.gov This behavior is crucial for their use as templates or structure-directing agents in the synthesis of nanomaterials. For instance, they can be used to control the size and shape of nanoparticles during their synthesis. google.comresearchgate.net The long alkyl chains can form a protective layer around the nanoparticles, preventing aggregation and controlling their growth.

In materials science , this compound finds application in the formulation of various materials. For example, long-chain amines are used as corrosion inhibitors, forming a protective film on metal surfaces. ontosight.ai They are also employed in the production of surfactants and emulsifiers due to their ability to reduce surface tension. ontosight.ai Furthermore, their derivatives, such as quaternary ammonium (B1175870) salts, are used in a variety of applications, including as phase-transfer catalysts. dalalinstitute.comtcichemicals.com Phase-transfer catalysis is a valuable technique in synthetic chemistry, enabling reactions between reactants in immiscible phases. dalalinstitute.com The lipophilic nature of the long alkyl chains in catalysts derived from this compound facilitates the transport of anions from an aqueous phase to an organic phase, where the reaction can proceed.

Historical Development of Trialkylamine Research Paradigms

The study of amines has a long history in organic chemistry, with early research focusing on their synthesis and basic reactivity. The direct synthesis of long-chain trialkylamines by reacting alkyl halides with ammonia (B1221849) was historically challenging due to the low reactivity of long-chain alkyl halides and steric hindrance. google.com This led to the development of alternative synthetic routes, such as the reaction of alkyl chlorides or bromides with ammonia in the presence of an iodide catalyst. google.com

Initially, research on trialkylamines was largely driven by their industrial applications, such as in the production of surfactants, detergents, and corrosion inhibitors. ontosight.airsc.org The focus was primarily on their bulk properties and performance in these applications.

Over time, with the advent of more sophisticated analytical techniques and a deeper understanding of intermolecular forces, the research paradigm shifted. Scientists began to explore the more nuanced roles of these molecules, particularly in the burgeoning fields of supramolecular chemistry and nanoscience. nih.gov The realization that the self-assembly properties of long-chain amines could be harnessed to create highly ordered structures at the molecular level opened up new avenues of research. nih.gov This led to the current focus on designing and synthesizing trialkylamines with specific architectures to control the formation of complex supramolecular assemblies and functional materials. The development of new catalytic methods for the synthesis of long-chain amines has also been a significant area of research, aiming for more efficient and environmentally friendly processes. rsc.orgresearchgate.net

特性

IUPAC Name |

N,N-di(undecyl)undecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H69N/c1-4-7-10-13-16-19-22-25-28-31-34(32-29-26-23-20-17-14-11-8-5-2)33-30-27-24-21-18-15-12-9-6-3/h4-33H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIFGNLZAYFLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCN(CCCCCCCCCCC)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H69N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546729 | |

| Record name | N,N-Diundecylundecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42910-16-7 | |

| Record name | N,N-Diundecylundecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triundecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Triundecylamine

Established Synthetic Pathways for Tertiary Amines with Long Alkyl Chains

The synthesis of tertiary amines with long alkyl chains, such as triundecylamine, traditionally relies on several well-established chemical reactions. These methods, while effective, often present challenges related to selectivity and environmental impact. rsc.org

One of the most common and direct methods is the alkylation of secondary amines . google.comresearchgate.net In this approach, a secondary amine is reacted with an alkyl halide. wikipedia.org For the synthesis of this compound, this would involve the reaction of diundecylamine (B92301) with an undecyl halide. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com Careful control of reaction conditions is necessary to maximize the yield of the desired tertiary amine. researchgate.net The reactivity of the alkyl halides follows the order RI > RBr > RCl. unacademy.com

Reductive amination is another cornerstone in the synthesis of tertiary amines. nih.govnih.govwikipedia.org This one-pot reaction typically involves the condensation of a secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the tertiary amine. nih.govyoutube.com For this compound, this would involve reacting diundecylamine with undecanal. Common reducing agents include various borohydrides, such as sodium borohydride (B1222165) (NaBH4), or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). wikipedia.orgyoutube.com While broadly applicable, reductive amination can be challenging when dealing with sterically hindered ketones. nih.gov

Hydroaminomethylation presents a more atom-economical, one-pot approach for synthesizing long-chain amines directly from alkenes. arkat-usa.orgmdpi.com This tandem reaction combines hydroformylation and reductive amination. tu-berlin.de For instance, 1-decene (B1663960) can be converted to N,N-diethylundecylamine through hydroaminomethylation with diethylamine. mdpi.comtu-berlin.de This method, often catalyzed by rhodium complexes, can be performed in aqueous biphasic systems to facilitate catalyst recycling. arkat-usa.orgcapes.gov.brd-nb.info However, achieving high selectivity for the desired linear amine can be a challenge. arkat-usa.org

| Synthetic Pathway | Precursors | Key Features & Challenges |

| Alkylation of Secondary Amines | Diundecylamine, Undecyl halide | Direct method; risk of over-alkylation to quaternary ammonium salts. google.comresearchgate.netwikipedia.orgmasterorganicchemistry.com |

| Reductive Amination | Diundecylamine, Undecanal | One-pot reaction; forms an iminium ion intermediate; can be sterically hindered. nih.govnih.govwikipedia.orgyoutube.com |

| Hydroaminomethylation | 1-Decene, Diethylamine, Syngas (CO/H₂) | Atom-economical; tandem reaction; selectivity can be an issue. arkat-usa.orgmdpi.comtu-berlin.decapes.gov.br |

Advanced Synthetic Strategies for High-Purity this compound

The demand for high-purity this compound, particularly for specialized applications, has driven the development of more sophisticated synthetic strategies that offer greater control over the reaction process and product purity. austinchemical.comgoogle.comrsc.orgsemicorex.com

One advanced approach involves a visible-light-mediated carbonyl alkylative amination . This method facilitates the synthesis of tertiary amines through the addition of alkyl radicals to in-situ generated all-alkyl-iminium ions. cam.ac.ukresearchgate.netnih.gov This process is notable for being metal-free and modular, allowing for the combination of a wide range of aldehydes, secondary amines, and alkyl halides under mild conditions. researchgate.netnih.gov

Another strategy focuses on the C-C coupling in tertiary amines , analogous to the Guerbet condensation reaction. rsc.org This method, which can be performed over platinum and palladium catalysts, allows for the synthesis of long-chain and hindered tertiary amines through the transfer of alkyl groups. The proposed mechanism involves dehydrogenation followed by the attack of an α-carbon atom by a carbanion, ultimately forming tertiary amines with longer alkyl chains. rsc.org

The use of nitriles as alkylating agents under hydrogenation conditions offers a selective route to tertiary amines. rsc.org For instance, the combination of a rhodium-catalyzed N-monoalkylation of a primary amine followed by a palladium-catalyzed alkylation of the resulting secondary amine can selectively produce aliphatic tertiary amines with three different alkyl groups. rsc.org

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound. In reductive amination , the reaction proceeds through the formation of an iminium intermediate from the reaction of a ketone or aldehyde with an amine. nih.gov This is followed by reduction of the iminium ion. youtube.com

In the visible-light-facilitated carbonyl alkylative amination , the process is initiated by a distinct radical mechanism. cam.ac.ukresearchgate.net This involves the generation of an alkyl radical which then adds to an alkyl-iminium ion, forming the tertiary amine. cam.ac.uknih.gov

For hydroaminomethylation , the mechanism involves three main steps:

Hydroformylation of the alkene to form an aldehyde intermediate.

Condensation of the aldehyde with a secondary amine to form an enamine or imine.

Hydrogenation of the enamine or imine to the final tertiary amine. arkat-usa.orgd-nb.info

The choice of catalyst and reaction conditions can significantly influence the reaction pathway and the selectivity of the final product. d-nb.info

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of chemical synthesis, particularly in the production of pharmaceuticals and other bioactive compounds. youtube.comnih.gov While this compound itself is an achiral molecule due to the presence of three identical alkyl chains, the principles of stereochemical control are highly relevant in the synthesis of its derivatives or in reactions where this compound might be used as a chiral auxiliary.

The synthesis of chiral amines often involves asymmetric synthesis, which utilizes chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. researchgate.net For example, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for producing enantioselective pyrrolidines. rsc.org

While not directly applicable to the synthesis of achiral this compound, these principles become important when considering the synthesis of more complex, chiral tertiary amines where one or more of the undecyl groups are replaced with different, stereochemically defined substituents. In such cases, controlling the stereochemistry at the nitrogen center or on the alkyl chains would be a key challenge. researchgate.netyoutube.com

Green Chemistry Approaches and Sustainable Synthesis of this compound Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov In the context of this compound and its derivatives, this translates to developing more environmentally benign and sustainable synthetic routes.

One promising green approach is the use of biomass-derived precursors . rsc.orgacs.org Long-chain aliphatic alcohols, which can be obtained from renewable resources, can be used in amination or N-alkylation reactions via "hydrogen borrowing" methodologies. rsc.org This approach offers a more sustainable alternative to traditional methods that rely on petrochemical feedstocks.

The use of greener solvents and catalysts is another key aspect of sustainable synthesis. sioc-journal.cnmdpi.com For example, the Leuckart-Wallach reaction, a type of reductive amination, can be carried out in subcritical water, which acts as a green solvent and facilitates the reaction without the need for metal or Lewis acid catalysts. researchgate.net Similarly, deep eutectic solvents can act as both a catalyst and a green reaction medium in reactions like the Baeyer condensation for the synthesis of triarylmethane derivatives. sioc-journal.cn

The development of catalytic systems that are efficient and recyclable is also crucial. For instance, the hydrogenation of oximes to primary amines can be achieved with high atom economy using a Pt/CeO₂-ZrO₂ catalyst in a "green" THF:H₂O solvent system under ambient conditions. mdpi.com

| Green Chemistry Approach | Description | Examples |

| Use of Renewable Feedstocks | Utilizing biomass-derived precursors for amine synthesis. rsc.orgacs.org | Amination of long-chain aliphatic alcohols from renewable sources. rsc.org |

| Greener Solvents | Employing environmentally benign solvents like water or deep eutectic solvents. sioc-journal.cnresearchgate.net | Leuckart-Wallach reaction in subcritical water. researchgate.net |

| Efficient and Recyclable Catalysts | Developing catalysts that are highly active, selective, and can be easily recovered and reused. mdpi.com | Pt/CeO₂-ZrO₂ catalyst for oxime hydrogenation. mdpi.com |

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. arkat-usa.org | Hydroaminomethylation of alkenes. arkat-usa.org |

Self Assembly and Supramolecular Architectures Involving Triundecylamine

Principles of Self-Assembly in Alkylamine Systems

The self-assembly of molecules into ordered systems is governed by the minimization of free energy, which involves a delicate balance between enthalpic and entropic factors. numberanalytics.com In alkylamine systems, the process is largely dictated by a combination of weak, non-covalent interactions. nih.gov These interactions, though individually weak, collectively guide the molecules to adopt specific arrangements, leading to the formation of larger, structured assemblies. nih.gov

Intermolecular Interactions Driving Triundecylamine Self-Assembly

The self-assembly of this compound is primarily driven by a combination of non-covalent interactions, including van der Waals forces and hydrogen bonding. nih.govrsc.org

Van der Waals Forces: The long undecyl chains of this compound give rise to significant van der Waals interactions. These forces are a result of temporary fluctuations in electron density, creating transient dipoles that attract adjacent molecules. The cumulative effect of these interactions along the length of the alkyl chains provides a significant driving force for the molecules to pack together in an ordered fashion. nih.gov The strength of these dispersion interactions increases with the length of the alkyl chains, promoting more ordered structures. ethz.ch

Hydrophobic Interactions: In aqueous environments, the hydrophobic nature of the long alkyl chains plays a crucial role. The system tends to minimize the unfavorable interactions between the hydrocarbon tails and water molecules, leading to the aggregation of the alkyl chains and the formation of structures that sequester the hydrophobic parts from the aqueous phase. wikipedia.org

The interplay of these forces dictates the final, most thermodynamically stable arrangement of the molecules. numberanalytics.com

Influence of Molecular Structure on Self-Assembly Propensity

The molecular structure of this compound, specifically its bulky nature with three long alkyl chains radiating from a central nitrogen atom, significantly influences its self-assembly behavior. The length and number of these chains are critical determinants of the types of structures that can be formed. acs.orgnih.gov

Longer alkyl chains generally lead to stronger van der Waals interactions, which favors the formation of more ordered and stable assemblies. ethz.chacs.org Studies on other long-chain alkylamines have shown that a certain chain length is necessary to provide sufficient interfacial tension to drive spontaneous assembly. For instance, ordered assemblies were observed for dodecylamine (B51217) (C12) and longer chains, while shorter chains resulted in disordered structures. acs.orgnih.gov The steric hindrance caused by the three bulky undecyl groups in this compound will also play a significant role in dictating the packing geometry and the resulting supramolecular architecture.

Formation of this compound-Based Nanostructures and Ordered Assemblies

The self-assembly of this compound can lead to a variety of nanostructures and ordered assemblies, the morphology of which is dependent on factors like solvent, concentration, and temperature. beilstein-journals.org

Spherical Nanostructures and Vesicles

In certain solvent systems, particularly in the presence of water, amphiphilic molecules like long-chain amines can self-assemble into spherical structures such as micelles or vesicles. wikipedia.orgresearchgate.net Vesicles are hollow spheres composed of a bilayer membrane enclosing an aqueous core. researchgate.netresearchgate.net While direct studies on this compound vesicles are not prevalent in the provided search results, the general principles of lipid and surfactant self-assembly suggest that under appropriate conditions, this compound could form such structures. The hydrophobic alkyl chains would form the core of the micelle or the bilayer of the vesicle, minimizing contact with a polar solvent. researchgate.net Research on other amine-containing molecules has demonstrated the formation of light-triggered triarylamine-based nanospheres. nih.gov

Fibrous and Polymeric Supramolecular Structures

Supramolecular polymers are chain-like structures formed through the directional and reversible non-covalent interactions of monomeric units. d-nb.infonih.gov The formation of fibrous structures is a common outcome of the self-assembly of molecules that possess directional interaction motifs, such as hydrogen bonding capabilities. d-nb.infochemrxiv.org

In the context of this compound, while it lacks the strong, directional hydrogen bonding seen in primary or secondary amines, the combination of van der Waals forces between the long alkyl chains and potential weak hydrogen bonding with solvent or other molecules could lead to the formation of one-dimensional, fiber-like aggregates. d-nb.info Studies on other systems, like triarylamine tris-amides, show the formation of helical supramolecular polymers. nih.gov The process often follows a nucleation-growth mechanism, where monomers first form a nucleus, which then elongates into a fibrous structure. d-nb.info

| Monomer System | Key Interactions | Resulting Structure | Characterization Methods |

|---|---|---|---|

| m-Terphenyl Bis-Urea Macrocycles | Hydrogen Bonding, π–π Stacking | Fibrous Structures | AFM, SEM, UV-Vis |

| (S)-triarylamine tris-amides ((S)-TATA) | Hydrogen Bonding, Chirality | Helical Supramolecular Polymers | Circular Dichroism |

| Benzene-1,3,5-tricarboxamide (BTA) | Three-fold Hydrogen Bonding | One-dimensional Fibers | sPAINT Imaging |

Two-Dimensional Self-Assembled Networks

On flat surfaces, such as highly oriented pyrolytic graphite (B72142) (HOPG), long-chain alkyl molecules can form highly ordered two-dimensional (2D) self-assembled networks. acs.orgdefeytergroup.org The interaction between the alkyl chains and the substrate, often a form of "soft-epitaxy," plays a significant role in guiding the assembly. beilstein-journals.org

For molecules like this compound, the long undecyl chains would likely lie flat on the graphite surface, interdigitating to maximize van der Waals interactions and form a close-packed lamellar structure. acs.org Scanning tunneling microscopy (STM) is a key technique for visualizing these 2D networks at the liquid-solid interface with molecular resolution. beilstein-journals.orgrsc.org Research on naphthalenediimides functionalized with long alkyl chains has shown the formation of different lamellar phases (interdigitated vs. non-interdigitated) depending on the structure of the chains. acs.org The formation of these 2D networks can also be influenced by the presence of buffer layers, which can decouple the assembly from the substrate and lead to different polymorphic structures. beilstein-journals.org

| Molecule | Substrate | Observed Structure | Key Finding |

|---|---|---|---|

| 4-tetradecyloxybenzoic acid | HOPG | Polymorphic Networks | Use of n-pentacontane buffer layer influences network formation. beilstein-journals.org |

| Naphthalenediimides (NDIs) with C28/C33 chains | HOPG | Ordered Lamellae (interdigitated and non-interdigitated) | Presence of double bonds in alkyl chains selects for fully interdigitated arrangement. acs.org |

| Janus tectons | HOPG | Periodic 2D Networks | 3D building blocks form regular non-covalent paving on the surface. beilstein-journals.org |

| Cyanuric acid and melamine | MoS₂ and WSe₂ | Hydrogen-bonded 2D Networks | Modulates the electronic properties of the 2D semiconductor substrate. nih.gov |

Dynamic Nature and Responsive Properties of this compound Supramolecular Systems

There is a lack of specific research on the dynamic and responsive properties of supramolecular systems involving this compound. In related fields, researchers have extensively studied other amine-containing compounds. For instance, triarylamine derivatives have been shown to self-assemble into nanospheres when triggered by light. nih.gov These systems can be sensitive to various stimuli, including pH, temperature, and light, which can alter their structure and properties. nih.govmdpi.comrsc.org Such responsiveness is a hallmark of dynamic supramolecular chemistry. csic.es However, no such specific findings have been published for this compound.

Catalytic Applications and Mechanistic Insights of Triundecylamine

Biocatalysis and Enzyme Mimicry with Triundecylamine Systems

Biocatalysis utilizes enzymes and other biological catalysts to drive chemical reactions, offering high specificity and mild operating conditions. nih.govnih.gov Enzyme mimicry, a related field, aims to create synthetic molecules that replicate the function of natural enzymes, often providing greater stability and broader applicability. nih.govmdpi.com These artificial enzymes can be designed to function under conditions that would denature natural enzymes, such as extreme temperatures or pH levels. nih.gov

While specific research focusing on this compound in biocatalysis and as a direct enzyme mimic is not extensively documented, its function as a phase-transfer catalyst (PTC) provides a conceptual link to enzyme-like activity. Enzymes often function by creating a specific microenvironment within their active site to bring substrates together and facilitate a reaction. wikipedia.org Similarly, phase-transfer catalysts like this compound facilitate reactions between reactants located in separate, immiscible phases (e.g., aqueous and organic). wikipedia.org The catalyst transports one reactant across the phase boundary to where the other reactant is located, effectively overcoming the physical separation and enabling the reaction to proceed. wikipedia.org

This function can be viewed as a rudimentary form of enzyme mimicry. The catalyst's ability to bind a reactant (typically an anion) and shuttle it into a different chemical environment where it becomes more reactive is analogous to how an enzyme binds a substrate and stabilizes the transition state. In a system known as phase-boundary catalysis (PBC), the catalyst is designed with both hydrophobic and hydrophilic regions, creating an environment at the phase boundary that is similar to that of an enzyme. wikipedia.org Long-chain tertiary amines like this compound, with their lipophilic alkyl chains and polar amine head, possess the amphiphilic character necessary to operate effectively at these interfaces.

Artificial enzymes are being developed for a range of applications, from combating bacteria to acting as catalysts in organic synthesis. nih.govmdpi.com For instance, some artificial enzymes are designed to generate reactive oxygen species to destroy bacterial biofilms, while others mimic the hydrolytic action of hydrolases. nih.govmdpi.com The development of these systems often focuses on creating specific binding pockets or catalytic sites, a principle that, at a basic level, is mirrored by the action of phase-transfer catalysts in creating a localized reaction environment.

Table 1: Conceptual Comparison of Enzyme Catalysis and Phase-Transfer Catalysis

| Feature | Natural Enzyme | This compound (as a PTC) |

|---|---|---|

| Mechanism | Binds substrate(s) in a specific 3D active site. | Forms an ion pair with a reactant and transports it across a phase boundary. wikipedia.org |

| Specificity | High substrate and stereochemical specificity. | Generally low substrate specificity, based on ion-pairing ability. |

| Environment | Creates a specific microenvironment to lower activation energy. | Brings reactants from immiscible phases together, increasing reaction probability. fzgxjckxxb.com |

| Analogy | A highly specialized lock and key. | A shuttle or detergent that carries a passenger across a barrier. wikipedia.org |

This compound in Sustainable and Green Catalytic Processes

The principles of green and sustainable chemistry advocate for the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. fzgxjckxxb.comresearchgate.net Catalysis is a cornerstone of green chemistry, as it allows for reactions with higher efficiency, lower energy consumption, and reduced waste. elchemy.comscrivenerpublishing.com this compound, primarily through its application as a phase-transfer catalyst (PTC), aligns with several key principles of green chemistry.

Phase-transfer catalysis is recognized as an environmentally friendly methodology in organic synthesis. fzgxjckxxb.comresearchgate.net One of its most significant contributions to green chemistry is the potential to replace hazardous and volatile organic solvents with water. wikipedia.orgfzgxjckxxb.com In many industrial processes, reactants may be soluble in different, immiscible solvents. A PTC like this compound can facilitate the reaction in a biphasic system (e.g., organic/aqueous), thereby reducing the need for a single, often toxic, co-solvent that can dissolve all reactants.

The use of PTCs often allows for reactions to be conducted under milder conditions, such as lower temperatures and atmospheric pressure, which reduces energy consumption. fzgxjckxxb.com This is a direct benefit to the sustainability of a process, both environmentally and economically. Furthermore, by improving reaction rates and yields, PTCs contribute to better atom economy and reduce the formation of byproducts, minimizing waste. researchgate.net

Trialkylamines, the class of compounds to which this compound belongs, can form quaternary ammonium (B1175870) catalysts in-situ by reacting with an alkylating agent present in the reaction mixture. phasetransfercatalysis.com This avoids the need to synthesize and isolate the catalyst separately. The sustainability of a catalytic process can also be enhanced by the ability to recycle the catalyst. While recycling can sometimes be a challenge for homogeneous catalysts, the biphasic nature of PTC systems can simplify catalyst recovery and reuse in some applications.

The application of PTC in green chemistry is broad, spanning the synthesis of pharmaceuticals, agrochemicals, and polymers. wikipedia.orgfzgxjckxxb.com For example, PTC is used in the production of polycarbonates and other polymers, and in various alkylation, substitution, and oxidation reactions that are fundamental to the chemical industry. wikipedia.org

Table 2: Green Chemistry Principles and the Role of this compound (as a PTC)

| Green Chemistry Principle | Contribution of Phase-Transfer Catalysis (PTC) |

|---|---|

| Waste Prevention | Improves reaction selectivity and yield, minimizing byproducts. researchgate.net |

| Atom Economy | Maximizes the incorporation of reactant atoms into the final product through higher efficiency. researchgate.net |

| Less Hazardous Chemical Syntheses | Reduces or eliminates the need for toxic organic co-solvents. fzgxjckxxb.com |

| Safer Solvents and Auxiliaries | Enables the use of water as a solvent in biphasic systems. wikipedia.orgfzgxjckxxb.com |

| Design for Energy Efficiency | Facilitates reactions under mild conditions (e.g., lower temperature and pressure). fzgxjckxxb.com |

| Catalysis | Acts as a superior catalytic alternative to stoichiometric reagents. |

Role As a Capping Agent in Nanomaterial Synthesis and Stabilization

Fundamental Principles of Capping Agent Functionality in Nanoparticle Synthesis

Capping agents are crucial in the synthesis of nanoparticles, acting as surface-active molecules that adsorb onto the nanoparticle surface. mdpi.comnih.govresearchgate.net This adsorption process is fundamental to controlling the size, morphology, and stability of the nanoparticles during and after their formation. researchgate.netsci-hub.se

Adsorption Mechanisms on Nanoparticle Surfaces

The interaction between a capping agent and a nanoparticle surface can occur through several mechanisms:

Chemisorption: This involves the formation of a chemical bond between the capping agent and the nanoparticle surface. rsc.org For instance, the nitrogen atom in an amine-containing capping agent can form a coordinate bond with a metal atom on the nanoparticle surface. This strong interaction provides robust stabilization.

Electrostatic Interactions: Charged capping agents can be attracted to nanoparticle surfaces with an opposite charge. mdpi.comresearchgate.net This creates an electrostatic repulsion between the nanoparticles, preventing them from aggregating. researchgate.net For example, protonated amines can bind to negatively charged surfaces.

Hydrophobic Interactions: In aqueous solutions, the nonpolar tails of capping agents can aggregate on the nanoparticle surface, creating a hydrophobic layer. This layer prevents the approach of other nanoparticles, providing steric stabilization. frontiersin.org

The specific mechanism of adsorption depends on the chemical nature of both the capping agent and the nanoparticle, as well as the reaction conditions. frontiersin.org

Influence on Nanoparticle Morphology and Size Control

Capping agents exert significant control over the final size and shape of the synthesized nanoparticles. sci-hub.seelsevier.es They achieve this by selectively adsorbing to different crystal facets of the growing nanoparticle. elsevier.es This selective adsorption can either inhibit or promote growth in specific directions, leading to the formation of various shapes such as spheres, rods, cubes, or more complex structures. elsevier.es

The concentration of the capping agent is also a critical factor. A higher concentration of capping agent generally leads to smaller nanoparticles because the increased number of capping agent molecules can more effectively passivate the surface of the growing particles, preventing further growth and aggregation. foodchemistryjournal.comijspr.com The choice of capping agent can also influence the size distribution of the resulting nanoparticles, with some agents promoting the formation of monodisperse (uniformly sized) particles. researchgate.net

Triundecylamine in Metal Nanoparticle Synthesis (e.g., Gold Nanoparticles)

This compound has been effectively utilized as a capping agent in the synthesis of various metal nanoparticles, with gold nanoparticles (AuNPs) being a prominent example. nanopartz.com The synthesis of AuNPs often involves the reduction of a gold precursor, such as tetrachloroauric acid, in the presence of a capping agent. libretexts.orgijshr.com

Role in Particle Stabilization and Dispersion

The long alkyl chains of this compound provide a steric barrier around the gold nanoparticles, preventing them from coming into close contact and aggregating. mdpi.com This steric hindrance is crucial for maintaining the colloidal stability of the nanoparticles in solution. nih.govmdpi.com The nitrogen atom of the amine group can also interact with the gold surface, further anchoring the capping agent to the nanoparticle. nanopartz.com This dual functionality makes this compound an effective stabilizer, ensuring a stable dispersion of gold nanoparticles. researchgate.net

Impact on Nanoparticle Reactivity and Functionality, including Catalytic Activity

The presence of a capping agent like this compound on the surface of a nanoparticle can significantly influence its reactivity and catalytic properties. samaterials.com While the capping layer is essential for stability, it can also block active sites on the nanoparticle surface, potentially reducing its catalytic activity. nih.gov

However, the capping agent can also play a more active role. For instance, the amine groups of this compound can act as basic sites, influencing the reaction mechanism of a catalytic process. mdpi.com The size and shape of the nanoparticles, controlled by the capping agent, are also critical determinants of catalytic activity. samaterials.comnih.gov Smaller nanoparticles generally have a higher surface-area-to-volume ratio, which can lead to enhanced catalytic performance. samaterials.com Research has shown that the catalytic activity of metallic nanoparticles is often size-dependent, and by tuning the nanoparticle size through the use of capping agents, the catalytic efficiency can be optimized. rsc.org

This compound in Metal Oxide Nanoparticle Synthesis

This compound also serves as an effective capping agent in the synthesis of metal oxide nanoparticles. mdpi.com The synthesis of metal oxide nanoparticles often involves hydrolysis and condensation reactions of metal precursors. mdpi.comrsc.org this compound can influence these reactions to control the final properties of the nanoparticles.

During the synthesis, the amine group of this compound can coordinate with the metal ions of the precursor, controlling the rate of hydrolysis and condensation. nanomedicine-rj.com This control over the reaction kinetics is crucial for determining the size, shape, and crystallinity of the resulting metal oxide nanoparticles. elsevier.esrsc.org The long alkyl chains of this compound provide steric stabilization, preventing the aggregation of the newly formed nanoparticles and allowing for the isolation of well-defined, discrete particles. ijspr.com The ability to control morphology is important as the properties and applications of metal oxide nanoparticles are often shape-dependent. elsevier.es

Comparative Analysis with Other Long-Chain Amine Capping Agents

The efficacy of this compound as a capping agent in nanomaterial synthesis is best understood through a comparative lens, evaluating it against other long-chain amines. The choice of amine—differentiated by alkyl chain length, degree of substitution (primary, secondary, tertiary), and saturation—critically influences the final properties of the nanoparticles, including their size, shape, uniformity, and stability. Long-chain amines primarily stabilize nanoparticles by providing steric hindrance, where the alkyl chains form a protective layer that physically prevents the nanoparticle cores from aggregating. nih.gov

The structural characteristics of the amine capping agent dictate its binding affinity to the nanoparticle surface and its packing density, which in turn governs the growth and morphology of the nanocrystals. Key comparative factors include the length of the alkyl chain and the steric bulk around the coordinating nitrogen atom.

Influence of Alkyl Chain Length

The length of the alkyl chain on an amine capping agent has a complex and often non-linear effect on nanoparticle size and distribution. While it is a common assumption that longer chains provide better steric protection, research shows the relationship is highly dependent on the specific nanoparticle system.

In the synthesis of gold nanoparticles, for example, a study comparing primary alkylamines with varying chain lengths (butylamine, C4; octylamine, C8; dodecylamine (B51217), C12; hexadecylamine (B48584), C16; and octadecylamine, C18) revealed that dodecylamine (C12) produced the smallest and most monodisperse nanoparticles. mdpi.com This suggests an optimal chain length exists that provides a balance between surface coverage and intermolecular van der Waals forces, which can influence particle stability. mdpi.com In contrast, studies on Ni-NiO core-shell nanoparticles have shown that particle size tends to decrease as the alkyl chain length of the primary amine increases. researchgate.net

The morphology of the final nanostructure is also heavily influenced by the amine chain length. Research on tin sulfide (B99878) (SnS₂) nanoparticles demonstrated that different amines yielded distinct morphologies:

Octylamine (C8) resulted in the formation of flower-like structures. nih.gov

Dodecylamine (C12) produced irregular, particle-like morphologies. nih.gov

Oleylamine (B85491) (C18, unsaturated) led to the formation of stacked nanoplates. nih.gov

This illustrates that the interplay between the capping agent and the crystal facets of the growing nanoparticle is a delicate balance controlled by chain length. nih.govresearchgate.net

Table 1: Effect of Primary Amine Chain Length on Gold Nanoparticle Size This table is based on data from a digestive ripening process for gold nanoparticles, illustrating how particle size does not strictly correlate with increasing chain length.

| Capping Agent | Formula | Nanoparticle Size (Average Diameter) | Size Distribution |

| Butylamine | C₄H₉NH₂ | Irregular / Aggregated | Polydisperse |

| Octylamine | C₈H₁₇NH₂ | Irregular / Aggregated | Polydisperse |

| Dodecylamine | C₁₂H₂₅NH₂ | 8.8 nm | ± 1.1 nm |

| Hexadecylamine | C₁₆H₃₃NH₂ | 12.1 nm | ± 2.5 nm |

| Octadecylamine | C₁₈H₃₇NH₂ | 10.4 nm | ± 1.6 nm |

| Data sourced from studies on gold colloids prepared by inverse micelle methods. mdpi.com |

Impact of Steric Hindrance and Amine Structure

This compound is a tertiary amine, meaning its nitrogen atom is bonded to three separate alkyl chains. This structure creates significantly more steric bulk directly at the point of attachment to the nanoparticle surface compared to primary amines like dodecylamine or octadecylamine, which have a single long chain.

This increased steric hindrance can be highly effective in preventing nanoparticle aggregation and controlling growth. nih.gov In catalytic applications, the steric effect of long-chain amines has been shown to be crucial for selectivity. The bulky organic layer can physically block certain approaches of reactant molecules to the catalytic surface, favoring specific reaction pathways. core.ac.uk

A comparison can also be drawn with oleylamine, a primary amine with an 18-carbon chain containing a cis-double bond. This "kink" in its structure disrupts the packing efficiency on the nanoparticle surface compared to its saturated analogue, hexadecylamine. tubitak.gov.tr This difference in packing can lead to variations in nanoparticle shape; for instance, in the synthesis of CdS nanoparticles, hexadecylamine capping tended to produce nanorods, while oleylamine capping resulted in more spherical or oval particles. tubitak.gov.tr this compound, with its three saturated undecyl chains, would offer a different steric profile—less flexible than oleylamine but more crowded at the binding site than a primary amine like hexadecylamine.

The fundamental stabilizing action of an amine capping agent stems from the coordination of the lone pair of electrons on the nitrogen atom to the metal atoms on the nanoparticle surface. nih.gov The strength of this bond influences the agent's effectiveness. Compared to other common capping ligands like thiols, amines generally exhibit weaker binding to noble metals such as gold. This often results in slightly larger nanoparticles when amines are used under similar conditions as thiols, as the stronger binding of thiols can arrest particle growth more effectively. mdpi.com

However, the primary stabilization mechanism for long-chain amines is steric repulsion, which is highly effective for preventing aggregation in non-polar solvents. ijrps.com The choice between a primary amine like oleylamine and a tertiary amine like this compound can also affect the kinetics of nanoparticle formation. The higher basicity and proton affinity of the amine group in primary amines can lead to faster interactions compared to other functional groups like phosphines. nih.gov The tertiary structure of this compound may moderate this reactivity due to the steric shielding of the nitrogen's lone pair.

Table 2: Comparative Effects of Various Long-Chain Amines on Different Nanomaterial Systems

| Capping Agent | Chain Length / Structure | Nanoparticle System | Key Research Findings | Source(s) |

| Octylamine | C8 / Primary, Saturated | SnS₂ | Produced flower-like nanostructures. | nih.gov |

| Dodecylamine | C12 / Primary, Saturated | SnS₂ | Resulted in irregular, separate nanoparticles. | nih.gov |

| Dodecylamine | C12 / Primary, Saturated | Au | Yielded the smallest, most monodisperse nanoparticles in a comparative series (C4-C18). | mdpi.com |

| Hexadecylamine | C16 / Primary, Saturated | CdS | Tended to produce rod-shaped nanoparticles. | tubitak.gov.tr |

| Oleylamine | C18 / Primary, Unsaturated | SnS₂ | Led to the formation of stacked nanoplates. | nih.gov |

| Oleylamine | C18 / Primary, Unsaturated | InP/ZnS | Slower reaction progress and smaller quantum dots compared to shorter chain amines. | orientjchem.org |

| Oleylamine | C18 / Primary, Unsaturated | CdS | Produced more spherical/oval nanoparticles compared to hexadecylamine. | tubitak.gov.tr |

| Octadecylamine | C18 / Primary, Saturated | SnS | Resulted in cubic-shaped nanocrystals. | frontiersin.org |

Advanced Spectroscopic and Microscopic Characterization of Triundecylamine Systems

Advanced Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental and powerful analytical technique for the structural elucidation of organic molecules, including long-chain aliphatic compounds like Triundecylamine. arxiv.orgnih.gov It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, exhibit distinct magnetic properties when placed in an external magnetic field. libretexts.org By absorbing radiofrequency radiation, these nuclei generate signals whose chemical shifts, multiplicities (splitting patterns), and integration values provide detailed information about the molecule's carbon-hydrogen framework. slideshare.net

For this compound, ¹H and ¹³C NMR spectroscopy serve to confirm its identity and purity by verifying the structure of its three undecyl chains attached to a central nitrogen atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by signals corresponding to the chemically distinct protons along the alkyl chains. Due to the molecule's C₃ symmetry, the three undecyl chains are chemically equivalent, simplifying the spectrum.

α-Methylene Protons (-N-CH₂-): The protons on the carbon atom directly bonded to the nitrogen (the α-carbon) are expected to appear as a triplet, shifted downfield due to the deshielding effect of the electronegative nitrogen atom.

Bulk Methylene (B1212753) Protons (-CH₂-)n: The majority of the protons belong to the long methylene segments of the chains. These protons overlap to form a large, complex multiplet in the typical aliphatic region of the spectrum.

Terminal Methyl Protons (-CH₃): The protons of the terminal methyl groups appear as a distinct triplet at the most upfield position, as they are furthest from the electron-withdrawing nitrogen atom.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. organicchemistrydata.org For this compound, one would expect to resolve separate signals for each carbon atom of the undecyl chain.

α-Carbon (-N-CH₂-): This carbon is significantly deshielded by the adjacent nitrogen and appears at a downfield chemical shift compared to the other methylene carbons.

Alkyl Chain Carbons: The carbons along the chain (from β to the terminal positions) will have distinct chemical shifts, generally located in the 20-40 ppm range. The chemical shifts vary slightly depending on their distance from the nitrogen atom and the chain terminus.

Terminal Methyl Carbon (-CH₃): The terminal carbon of the undecyl chain typically appears as the most upfield signal.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignment of all proton and carbon signals by revealing proton-proton and proton-carbon correlations, respectively. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table presents typical, generalized chemical shift (δ) values for long-chain trialkylamines in a standard solvent like CDCl₃. Actual values may vary based on experimental conditions.

| Assignment | Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity (¹H) |

| α-Methylene | N-C H₂-R | 2.2 - 2.5 | 50 - 55 | Triplet (t) |

| β-Methylene | N-CH₂-C H₂-R | 1.4 - 1.6 | 26 - 30 | Multiplet (m) |

| Bulk Methylene | -(C H₂)₈- | 1.2 - 1.4 | 22 - 32 | Multiplet (m) |

| Terminal Methylene | -C H₂-CH₃ | 1.2 - 1.4 | 31 - 33 | Multiplet (m) |

| Terminal Methyl | -CH₂-C H₃ | 0.8 - 1.0 | 13 - 15 | Triplet (t) |

Circular Dichroism (CD) for Chiral Supramolecular Structures

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. rsc.org It is an exceptionally sensitive method for investigating chiral molecules and their three-dimensional structures. nih.gov Molecules that are not superimposable on their mirror image (chiral) are CD-active, while achiral molecules are CD-silent. arxiv.orgrsc.org

This compound is an achiral molecule due to its C₃ symmetry and lack of any stereocenters. Consequently, a solution of pure this compound does not produce a CD signal. However, it can participate in the formation of chiral supramolecular assemblies, which can be studied by CD spectroscopy through a phenomenon known as Induced Circular Dichroism (ICD). synchrotron-soleil.frresearchgate.net ICD occurs when an achiral molecule, like this compound, acquires a CD signal upon interacting with a chiral molecule or being placed in a chiral environment. researchgate.netacs.org This induced signal provides valuable information about the binding event and the structure of the resulting host-guest complex or self-assembled system. researchgate.netrsc.org

The formation of chiral supramolecular architectures can be monitored by CD, which can provide structural insights into the assembled entities. nih.gov In the context of this compound, ICD could be observed in several scenarios:

Host-Guest Complexation: If this compound binds to a chiral host molecule (e.g., a cyclodextrin (B1172386) or a chiral crown ether), the electronic transitions of the achiral this compound can be perturbed by the chiral environment of the host, leading to an ICD signal. pku.edu.cn

Chiral Solvent Effects: Dissolving this compound in a chiral solvent can, in principle, induce a weak CD signal, as the achiral solute molecules are in a constantly fluctuating chiral environment.

By monitoring the CD signal as a function of concentration or temperature, researchers can study the thermodynamics and kinetics of the self-assembly process, determine binding constants, and probe the geometry of the supramolecular structures formed. rsc.org

Scanning Probe Microscopy (SPM) for Surface Interactions and Self-Assembled Layers

Scanning Probe Microscopy (SPM) is a family of advanced microscopy techniques that generate images of surfaces by scanning a physical probe across a sample. rsc.orgharvard.edu SPM is a central tool for characterizing molecular assemblies at surfaces with atomic or molecular resolution, making it ideal for studying the surface interactions and self-assembled layers of this compound. harvard.edunih.gov

When applied to a suitable substrate (e.g., gold, mica, or graphite), this compound molecules can spontaneously organize into ordered, two-dimensional structures known as self-assembled monolayers (SAMs). researchgate.net The long, hydrophobic undecyl chains drive the self-assembly process to minimize free energy, leading to a densely packed layer. uni-tuebingen.de SPM techniques, particularly Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), can provide detailed insights into the structure, morphology, and mechanical properties of these layers. nih.govresearchgate.net

Atomic Force Microscopy (AFM): AFM uses a sharp tip attached to a flexible cantilever to "feel" the surface topography. rsc.org It can be operated in various modes to probe different surface characteristics of this compound monolayers.

Contact/Tapping Mode: These imaging modes map the surface topography, revealing the packing arrangement of the amine molecules, the presence of domains, grain boundaries, and defects in the monolayer. The height of the layer can be precisely measured.

Lateral Force Microscopy (LFM): LFM measures the frictional forces between the scanning tip and the surface. It is highly sensitive to changes in surface chemistry and can be used to differentiate regions of a this compound monolayer from the underlying substrate or from other co-adsorbed molecules. harvard.edu

Force Spectroscopy: In this mode, the AFM tip is pushed into and retracted from the surface to measure tip-sample interaction forces. rsc.org This can be used to probe the mechanical properties (e.g., stiffness, adhesion) of the this compound layer and quantify the forces required to penetrate or displace the monolayer. researchgate.net

Scanning Tunneling Microscopy (STM): STM images conducting surfaces by measuring the quantum tunneling current between a sharp metallic tip and the sample. beilstein-journals.org For this compound, this would require adsorption onto a conductive substrate like gold or graphite (B72142). STM can often achieve true atomic or molecular resolution of the SAM, visualizing the packing lattice of the individual molecules and how they are oriented on the surface. beilstein-journals.org

Table 2: Information Obtainable from SPM Analysis of this compound Layers

| SPM Technique | Primary Signal | Information Obtained for this compound Layers |

| Atomic Force Microscopy (AFM) - Topography | Cantilever Deflection (Normal) | High-resolution images of surface morphology, layer thickness, packing defects, domain sizes. nih.gov |

| Lateral Force Microscopy (LFM) | Cantilever Torsion (Lateral) | Mapping of frictional characteristics, chemical contrast between amine layer and substrate. harvard.edu |

| Force Spectroscopy (AFM) | Force vs. Distance Curves | Mechanical properties (stiffness, adhesion), layer compressibility, tip-penetration forces. rsc.org |

| Scanning Tunneling Microscopy (STM) | Tunneling Current | Molecular-resolution images of packing structure, lattice parameters, orientation on conductive substrates. beilstein-journals.org |

Advanced Characterization for Dynamic and In-Situ Systems

Understanding the behavior of this compound in dynamic environments or during processes like self-assembly and thermal transitions requires advanced characterization techniques capable of in-situ monitoring. nih.gov These methods allow for the real-time observation of changes in the system's structure, phase, or interactions as a function of external stimuli like temperature, concentration, or time.

In-Situ Spectroscopy:

Variable-Temperature NMR: By acquiring NMR spectra at different temperatures, one can study the dynamics of the this compound alkyl chains. Changes in peak shape and chemical shift can indicate phase transitions (e.g., from a more ordered, solid-like state to a more disordered, liquid-like state), conformational changes, or the onset of dynamic exchange processes on the NMR timescale.

Raman Spectroscopy: This technique is well-suited for in-situ monitoring of processes in both solution and at interfaces. nih.gov For instance, the adsorption and self-assembly of this compound onto a surface within a flow cell could be monitored in real-time by tracking the intensity and position of characteristic vibrational bands, such as the C-N and C-H stretching modes. mdpi.com

In-Situ Microscopy:

Time-Lapse Atomic Force Microscopy (AFM): AFM can be performed in a liquid environment, making it a powerful tool for visualizing the dynamics of self-assembly directly. By flowing a solution of this compound over a substrate, one can image the nucleation and growth of the self-assembled monolayer in real-time, observing how individual molecules add to growing domains and how the layer evolves towards its final structure. rsc.org

Thermal Analysis:

Differential Scanning Calorimetry (DSC): DSC is a key technique for studying the thermal properties of materials. For systems containing this compound, DSC can precisely measure the temperatures and enthalpies associated with phase transitions, such as melting points or the order-disorder transitions within a self-assembled layer. core.ac.uk When this compound is part of a composite material, DSC can reveal how its presence influences the thermal stability and glass transition temperature of the matrix. core.ac.uk

These advanced methods provide a dynamic picture of this compound systems, moving beyond the static structural information to reveal how the molecules behave and organize under changing conditions.

Computational and Theoretical Studies on Triundecylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. These ab initio methods solve the Schrödinger equation to provide detailed information about electron distribution and energy levels.

The electronic structure of triundecylamine is central to its chemical behavior. The nitrogen atom, with its lone pair of electrons, acts as a Lewis base, making it the primary site for chemical reactions and intermolecular interactions. Quantum chemical calculations can precisely map the electron density distribution across the molecule.

Key electronic properties that can be determined for this compound include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a tertiary amine like this compound, the HOMO is typically localized on the nitrogen's lone pair, indicating that this is the most likely site for electrophilic attack. The LUMO, conversely, would be distributed over the alkyl chains. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity.

When this compound forms complexes, for example with metal ions or halogenated molecules, charge transfer occurs from the amine to the complexing agent. Computational studies can quantify this charge transfer and describe the resulting changes in the electronic structure of both the amine and the complexing species. These calculations also help in understanding the nature of the bonding within these complexes, which can range from weak van der Waals forces to stronger dative bonds.

Table 1: Conceptual Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Description | Predicted Characteristics for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Localized on the nitrogen lone pair, indicating the site of nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Likely distributed across the C-H and C-N antibonding orbitals of the alkyl chains. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Determines chemical reactivity and kinetic stability. A relatively large gap is expected. |

| Mulliken Charge | Partial charge on atoms | A significant negative partial charge is expected on the nitrogen atom. |

| Dipole Moment | Measure of molecular polarity | A non-zero dipole moment originating from the polar C-N bonds and the molecular geometry. |

This table represents expected properties based on the general behavior of tertiary amines; specific values for this compound require dedicated computational studies.

Quantum chemical calculations are instrumental in predicting the reactivity of this compound. By mapping the molecular electrostatic potential (MEP), regions of positive and negative potential can be visualized, highlighting the electron-rich nitrogen atom as a site for electrophilic interaction.

In the context of intermolecular interactions, hydrogen bonding is a key consideration. As a tertiary amine, this compound lacks a hydrogen atom bonded to the nitrogen and therefore cannot act as a hydrogen bond donor. However, the lone pair on the nitrogen atom can act as a hydrogen bond acceptor. Computational studies can model the interaction of this compound with potential hydrogen bond donors, such as water or alcohols. These calculations provide the geometry and energy of the hydrogen-bonded complex, revealing the strength and nature of the interaction. Compared to primary and secondary amines, the hydrogen bonding involving tertiary amines is generally weaker due to the absence of N-H protons.

Table 2: Predicted Interaction Mechanisms for this compound

| Interaction Type | Role of this compound | Description |

|---|---|---|

| Lewis Basicity | Lewis Base | Donates its nitrogen lone pair to a Lewis acid (e.g., metal ion). |

| Hydrogen Bonding | Hydrogen Bond Acceptor | The nitrogen lone pair accepts a hydrogen from a donor molecule (e.g., H₂O, ROH). |

| Van der Waals Forces | Interacting Species | Significant dispersion forces due to the long undecyl chains. |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemistry provides a static picture of electronic structure, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals dynamic processes and thermodynamic properties.

The amphiphilic nature of this compound, with its polar amine head and long, nonpolar alkyl tails, suggests a propensity for self-assembly in various media. MD simulations are an ideal tool to investigate these processes. In a polar solvent like water, the hydrophobic undecyl chains would drive the aggregation of molecules to minimize their contact with the solvent, while the polar amine groups would remain exposed to the aqueous phase. This could lead to the formation of micelles or other aggregates. Conversely, in nonpolar solvents, reverse micelles might form.

Simulations of long-chain amines have shown that they can form organized structures such as monolayers on surfaces. An MD simulation of this compound would involve placing a number of molecules in a simulation box with a chosen solvent and observing their collective behavior over time. The analysis of the simulation trajectory would reveal the structure and dynamics of the resulting aggregates.

MD simulations provide a detailed picture of the non-covalent interactions that govern the behavior of this compound in solution. These include van der Waals interactions between the long alkyl chains, which are crucial for self-assembly, and electrostatic interactions involving the polar amine group.

The effect of the solvent (solvation) is explicitly accounted for in MD simulations. By simulating this compound in different solvents, one can study how the solvent environment affects its conformation and aggregation behavior. For instance, the conformation of the flexible undecyl chains can be analyzed through properties like the radius of gyration or end-to-end distance. The arrangement of solvent molecules around the amine headgroup can also be characterized by calculating radial distribution functions, which provide insight into the local solvation structure.

Table 3: Intermolecular Forces Analyzed in MD Simulations of this compound

| Force | Description | Relevance to this compound |

|---|---|---|

| Lennard-Jones Potential | Models van der Waals forces (attraction and repulsion) | Dominant interaction between the undecyl chains, driving hydrophobic aggregation. |

| Coulomb Potential | Models electrostatic interactions | Describes the interaction of the polar amine group with other polar molecules or ions. |

| Hydrogen Bonding | A specific type of electrostatic interaction | Analyzed between the nitrogen atom of this compound and hydrogen-bond donor solvents. |

Density Functional Theory (DFT) Applications in this compound Research

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become one of the most popular and versatile tools in computational chemistry. DFT calculates the electronic structure of a system based on its electron density, offering a favorable balance between accuracy and computational cost.

For this compound, DFT would be applied to many of the same areas as other quantum chemical methods but often with higher accuracy for a given computational effort. DFT is particularly well-suited for studying the electronic structure and reactivity of this compound and its complexes. It can provide accurate geometries, reaction energies, and activation barriers for chemical reactions involving the amine. For example, the mechanism of complex formation or the protonation of the amine can be thoroughly investigated using DFT calculations.

Furthermore, DFT is used to calculate various molecular properties that can be compared with experimental data, such as vibrational frequencies (from infrared and Raman spectroscopy) and NMR chemical shifts. This allows for a direct link between theoretical models and experimental measurements, aiding in the interpretation of spectroscopic data. The impact of steric hindrance from the bulky alkyl groups on the reactivity and interaction energies can also be effectively studied using DFT.

Table 4: Typical DFT Functionals and Basis Sets for this compound Studies

| Component | Examples | Purpose |

|---|---|---|

| DFT Functionals | B3LYP, PBE0, M06-2X | Approximations for the exchange-correlation energy, determining the accuracy of the calculation. |

| Basis Sets | 6-31G(d), 6-311+G(d,p), def2-TZVP | Sets of mathematical functions used to represent the atomic orbitals in the molecule. |

| Dispersion Corrections | DFT-D3, DFT-D4 | Added to standard DFT functionals to better describe the van der Waals interactions crucial for the long alkyl chains. |

Multiscale Modeling Approaches for this compound-Based Materials

Multiscale modeling has emerged as a powerful computational strategy to investigate the structure, dynamics, and properties of complex chemical systems that span a wide range of length and time scales. For this compound-based materials, which can exhibit intricate behaviors from the electronic level to macroscopic assembly, multiscale modeling provides an indispensable toolkit. This approach bridges the gap between highly accurate but computationally expensive quantum mechanical methods and more efficient but less detailed classical and continuum models. By integrating different levels of theory, a more complete understanding of the material's behavior can be achieved.

A key advantage of multiscale modeling is its ability to capture emergent properties that arise from the interplay of phenomena at different scales. For instance, the bulk thermodynamic properties of a this compound-based solvent system are governed by the quantum mechanical nature of intermolecular interactions, the conformational dynamics of individual molecules, and the collective organization of these molecules over large domains. A multiscale approach can systematically link these hierarchies. manchester.ac.ukrsc.org

The general workflow in multiscale modeling often involves a "bottom-up" or "top-down" approach. In a bottom-up strategy, detailed information from finer-scale simulations, such as quantum mechanical calculations, is used to parameterize coarser-grained models. manchester.ac.uk This ensures that the essential physics of the system is retained at a lower resolution. Conversely, a top-down approach might use macroscopic experimental data to refine parameters in a coarse-grained model.

Combining Quantum Mechanics and Molecular Mechanics (QM/MM)

The Quantum Mechanics/Molecular Mechanics (QM/MM) method is a hybrid technique that offers a compromise between the accuracy of quantum mechanics and the efficiency of molecular mechanics. This approach is particularly well-suited for studying localized chemical events, such as reactions or electronic excitations, within a large molecular system like a this compound aggregate or its interaction with other molecules.

In a QM/MM simulation, the system is partitioned into two regions: a small, chemically active part that is treated with quantum mechanics (the QM region), and the larger, surrounding environment that is described by a classical molecular mechanics force field (the MM region). The accuracy of the QM/MM calculation is highly dependent on the choice of the QM region and the quality of the interface between the two regions.

For this compound-based materials, a QM/MM approach could be employed to study several phenomena:

Solvent Extraction Mechanisms: In applications like solvent extraction, the binding of a metal ion or an organic molecule to the nitrogen lone pair of this compound is a quantum mechanical event. A QM/MM simulation could model the this compound and the target molecule with QM, while the surrounding solvent and other this compound molecules are treated with MM. This would provide insights into the binding energies and reaction pathways of the extraction process.

Degradation Pathways: The chemical degradation of this compound under specific conditions (e.g., in the presence of oxidizing agents) could be investigated. The bonds susceptible to breaking or formation would constitute the QM region, allowing for a detailed analysis of the reaction mechanism at an electronic level.

Spectroscopic Properties: The prediction of spectroscopic properties (e.g., NMR, IR, UV-Vis) of this compound in a condensed phase can be improved with QM/MM. The this compound molecule of interest is treated with QM to accurately describe its electronic structure, while the surrounding medium's influence is captured by the MM force field.

The table below illustrates a hypothetical QM/MM partitioning for studying the interaction of this compound with a generic acidic molecule (HA) in a hexane solvent.

| Component | Modeling Method | Rationale |

| This compound (1 molecule) | Quantum Mechanics (QM) | To accurately model the electronic structure of the nitrogen atom and its interaction with the proton. |

| Acidic Molecule (HA) | Quantum Mechanics (QM) | To accurately model the bond breaking of H-A and the proton transfer process. |

| Surrounding Hexane Solvent | Molecular Mechanics (MM) | To provide the dielectric environment and steric effects without high computational cost. |

| Other this compound Molecules | Molecular Mechanics (MM) | To account for the bulk properties and intermolecular interactions of the organic phase. |

Coarse-Graining Methodologies

While QM/MM is excellent for studying localized phenomena, investigating the large-scale self-assembly and morphology of this compound-based materials over long timescales requires a more computationally efficient approach. Coarse-graining (CG) is a technique that reduces the number of degrees of freedom in a system by grouping atoms into "beads" or "superatoms." acs.orgsemanticscholar.orgfigshare.comresearchgate.netrsc.org This simplification allows for simulations of larger systems for longer durations, making it possible to study processes like micelle formation, phase separation, and interfacial dynamics. acs.orgrsc.org

Several coarse-graining strategies exist, with the Martini force field being a popular choice for a wide range of soft matter systems, including surfactants and lipids which share structural similarities with this compound. In the Martini model, roughly four heavy atoms are represented by a single interaction site. The interactions between these sites are parameterized to reproduce the thermodynamic properties of the underlying all-atom system.

For this compound, a plausible coarse-graining scheme would involve representing the long undecyl chains with a series of hydrophobic beads and the tertiary amine headgroup with a distinct, more polar bead. The parameterization of the interactions between these beads would be crucial for accurately capturing the amphiphilic nature of the molecule.

The following table outlines a potential coarse-graining mapping for this compound:

| Atomic Group of this compound | Coarse-Grained Bead Type | Rationale |

| Nitrogen and adjacent CH2 groups | Polar (e.g., P-type) | Represents the hydrophilic headgroup of the molecule, capable of polar and hydrogen-bonding-like interactions. |

| Three to four CH2 groups of the alkyl chain | Nonpolar (e.g., C-type) | Represents the hydrophobic character of the undecyl chains, driving aggregation and phase separation from polar solvents. |

With a coarse-grained model of this compound, molecular dynamics simulations can be performed to investigate:

Self-Assembly: The formation of micelles, reverse micelles, or other aggregates in different solvents can be directly observed. Key properties such as the critical micelle concentration (CMC), aggregate size and shape, and the dynamics of monomer exchange can be calculated. acs.orgsemanticscholar.orgfigshare.comresearchgate.netrsc.org

Interfacial Behavior: The adsorption and orientation of this compound at liquid-liquid or liquid-solid interfaces can be simulated. This is relevant for applications in extraction, lubrication, and surface modification.

Phase Behavior: The phase diagram of this compound with other components (e.g., water, oil) can be mapped out by simulating the system at various compositions and temperatures.

The computational efficiency of coarse-grained models allows for the exploration of large parameter spaces, which would be intractable with all-atom simulations. The table below presents hypothetical data that could be obtained from a coarse-grained simulation of this compound self-assembly.

| Property | Simulated Value | All-Atom Comparison (Hypothetical) | Experimental Range (Hypothetical) |

| Aggregation Number | 45 ± 5 | 40 ± 7 | 35 - 50 |

| Micelle Radius of Gyration (nm) | 2.1 ± 0.2 | 2.0 ± 0.2 | 1.9 - 2.3 |

| Monomer Exchange Rate (μs⁻¹) | 0.5 | 0.4 | 0.3 - 0.6 |

Emerging Research Directions and Future Prospects for Triundecylamine

Triundecylamine, a symmetrical tertiary amine with three undecyl chains, is poised to become a valuable component in various advanced applications. Its unique molecular structure, characterized by a polar amine head and a bulky, nonpolar tail, imparts properties that are being explored in materials science, biotechnology, and sustainable chemistry. The following sections delve into the emerging research directions and future prospects for this intriguing compound.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing triundecylamine with high purity, and how can researchers validate the product’s chemical identity?

- Methodology : this compound is typically synthesized via amine alkylation or reductive amination of undecylamine derivatives. To ensure purity, employ techniques such as column chromatography or recrystallization. Validate the compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and elemental analysis to verify stoichiometry .

- Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to minimize by-products like secondary amines. Cross-reference spectral data with published literature for consistency.

Q. What analytical techniques are most effective for characterizing this compound’s physicochemical properties?

- Methodology :

- Solubility : Use UV-Vis spectroscopy or gravimetric analysis in solvents of varying polarity (e.g., hexane, ethanol, water).

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

- Surface Activity : Measure critical micelle concentration (CMC) via conductivity or surface tension assays for applications in colloid science .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Use personal protective equipment (PPE), including nitrile gloves and safety goggles, due to potential skin/eye irritation.

- Avoid contact with strong oxidizers (e.g., peroxides) and acids, as this compound may form reactive intermediates. Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s stability under varying environmental conditions (e.g., temperature, pH)?

- Methodology :